Cas no 473633-52-2 (3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide)

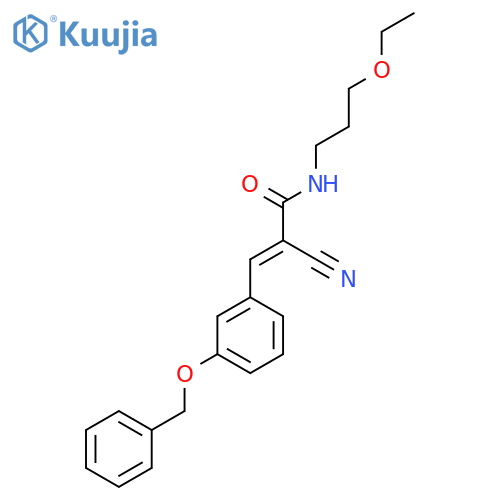

473633-52-2 structure

商品名:3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide

3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- 3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide

- EN300-26580838

- 473633-52-2

- Z44326372

- AKOS000970861

- 3-[3-(benzyloxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide

-

- インチ: 1S/C22H24N2O3/c1-2-26-13-7-12-24-22(25)20(16-23)14-19-10-6-11-21(15-19)27-17-18-8-4-3-5-9-18/h3-6,8-11,14-15H,2,7,12-13,17H2,1H3,(H,24,25)/b20-14+

- InChIKey: UENWRTLHQTVZAK-XSFVSMFZSA-N

- ほほえんだ: O(CC)CCCNC(/C(/C#N)=C/C1C=CC=C(C=1)OCC1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 364.17869263g/mol

- どういたいしつりょう: 364.17869263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 10

- 複雑さ: 517

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 71.4Ų

3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26580838-0.05g |

3-[3-(benzyloxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide |

473633-52-2 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

473633-52-2 (3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide) 関連製品

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量